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Alseodafuranone

Cat. No.: B1246630
M. Wt: 284.4 g/mol
InChI Key: VTDDQAZZUPRKJW-WBVHZDCISA-N
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Description

Contextualization within the Furanone Class of Natural Products

Alseodafuranone belongs to the furanone class of organic compounds. Furanones are characterized by a five-membered ring structure containing an oxygen atom and a ketone group. researchgate.netontosight.ai This core structure can be substituted with various functional groups, leading to a wide array of furanone derivatives with diverse chemical properties.

The furanone scaffold is a common motif found in numerous natural products and is recognized for its significant biological activities. researchgate.netresearchgate.net Furanones can be broadly categorized into different subclasses based on the position of the double bond and substituents on the ring, such as 2(3H)-furanones, 2(5H)-furanones, and 3(2H)-furanones. researchgate.net this compound, with its specific chemical structure, is a distinct member of this large and important class of natural compounds. nih.gov

Significance of Natural Product Furanones in Contemporary Research

Natural product furanones are of considerable interest to the scientific community, particularly in the field of medicinal chemistry and drug discovery. The furanone nucleus is considered a "versatile pharmacophore," meaning it is a key structural feature responsible for the biological activity of many compounds. researchgate.net

Researchers have extensively studied furanone derivatives and have found them to exhibit a broad spectrum of pharmacological activities, including:

Antibacterial and antifungal properties mdpi.comontosight.ai

Anticancer activity ontosight.ai

Anti-inflammatory effects researchgate.net

Antioxidant potential researchgate.net

Anticonvulsant properties researchgate.net

The diverse bioactivities of furanones have made them a compelling target for synthetic chemists, who aim to create novel derivatives with enhanced therapeutic potential. researchgate.net

Overview of Research Trajectories for this compound

The primary research on this compound to date has been its isolation and structural characterization. nih.govacs.org It was identified as one of five new compounds from Alseodaphne andersonii, the others being four C17 γ-lactones. nih.gov

While the aqueous extract of Alseodaphne andersonii, which contains this compound among other constituents, has been investigated for its immunomodulatory potential, specific biological activity studies on the isolated this compound have not been extensively reported in the available literature. researchjournal.co.in The initial isolation paper noted that other compounds found alongside this compound exhibited moderate vasorelaxant effects, but the activity of this compound itself was not specified. researchgate.net

Currently, there is a lack of published research on the total synthesis or biosynthetic pathways of this compound. Further investigation is required to explore its biological properties and potential applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H32O3 B1246630 Alseodafuranone

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C17H32O3

Molecular Weight

284.4 g/mol

IUPAC Name

(2S,5R)-2-methoxy-2-methyl-5-undecyloxolan-3-one

InChI

InChI=1S/C17H32O3/c1-4-5-6-7-8-9-10-11-12-13-15-14-16(18)17(2,19-3)20-15/h15H,4-14H2,1-3H3/t15-,17+/m1/s1

InChI Key

VTDDQAZZUPRKJW-WBVHZDCISA-N

Isomeric SMILES

CCCCCCCCCCC[C@@H]1CC(=O)[C@@](O1)(C)OC

Canonical SMILES

CCCCCCCCCCCC1CC(=O)C(O1)(C)OC

Synonyms

alseodafuranone

Origin of Product

United States

Phytochemical Sourcing and Isolation of Alseodafuranone

Botanical Origin: Alseodaphne andersonii (King ex Hook. f.) Kosterm.

Alseodafuranone is a natural product isolated from the plant Alseodaphne andersonii. nih.gov This species, belonging to the laurel family (Lauraceae), serves as the botanical source of the compound. The furanone is obtained from the root and stem of the plant, highlighting these tissues as the primary sites of its accumulation. nih.gov

Taxonomic Classification within Lauraceae

The genus Alseodaphne is situated within the Lauraceae family, a large and economically important family of flowering plants. The taxonomic classification of the source plant is as follows:

Taxonomic RankClassification
KingdomPlantae
CladeTracheophytes
CladeAngiosperms
CladeMagnoliids
OrderLaurales
FamilyLauraceae
GenusAlseodaphne
SpeciesA. andersonii

Geographical and Ecological Context of Source Plants

Alseodaphne andersonii is a large tree that can grow up to 10 meters in height. Its native distribution spans a wide area across Asia. The known geographical locations of this species are detailed below.

RegionCountries/States
Indian Subcontinent Sikkim, Arunachal Pradesh, Meghalaya, Assam, Nagaland, Mizoram, Manipur, Tripura, Bhutan
Southeast Asia Laos, Myanmar, Thailand, Vietnam
East Asia China, Tibet

Ecologically, mountain landscapes where altitude influences climate and habitat are critical determinants of vegetation composition. frontiersin.org In the Himalayas, forest types can range from subtropical to temperate conifer forests, with species distribution affected by elevation, moisture gradients, and soil types. frontiersin.orgresearchgate.net While specific ecological parameters for A. andersonii are not detailed in available literature, a related species, Alseodaphne semecarpifolia, is found in the Kolli Hills of India within semi-evergreen, mixed deciduous, and scrub forests across an altitudinal range of less than 500 meters to over 1000 meters. researchgate.net This suggests that the Alseodaphne genus is adaptable to various tropical forest ecosystems.

Extraction Methodologies from Plant Matrix

The initial step in isolating this compound involves its extraction from the plant material. This process is designed to efficiently remove the target compound and other phytochemicals from the cellular matrix of the plant's roots and stems.

Solvents and Techniques Employed for Crude Extract Preparation

While the precise solvent and method used for the initial extraction of this compound are not specified in the primary literature abstract, general phytochemical practices for the Alseodaphne genus provide context. nih.gov Typically, dried and powdered plant material is subjected to extraction with organic solvents. Studies on other Alseodaphne species have utilized solvents such as methanol (B129727) or ethanol. researchgate.net

Commonly employed techniques for preparing crude extracts from plant materials include maceration, percolation, or Soxhlet extraction. arabjchem.org These methods use solvents of varying polarities to dissolve and extract a wide range of compounds from the plant matrix. The choice of solvent is crucial, as it determines the efficiency and selectivity of the extraction process. Following extraction, the solvent is typically removed under reduced pressure to yield a concentrated crude extract.

Chromatographic Isolation and Purification Strategies

Following the preparation of a crude extract, the complex mixture of compounds must be separated to isolate the pure this compound. This purification is almost universally achieved through chromatographic techniques.

Column Chromatography Techniques

Column chromatography is a fundamental and widely used method for the purification of individual compounds from complex mixtures like plant extracts. researchgate.net In this technique, the crude extract is loaded onto a column packed with a solid stationary phase, most commonly silica (B1680970) gel. researchgate.net

A liquid mobile phase, or eluent, is then passed through the column. The separation of compounds is based on their differing affinities for the stationary phase and their solubility in the mobile phase. By gradually increasing the polarity of the mobile phase—a technique known as gradient elution—compounds are selectively eluted from the column. For example, a common gradient system involves starting with a non-polar solvent like hexane (B92381) and gradually introducing a more polar solvent such as ethyl acetate. Fractions are collected sequentially as they exit the column, and those containing the target compound are combined and concentrated to yield the purified this compound.

High-Performance Liquid Chromatography (HPLC) for Purification and Purity Assessment

There is no specific information available in the scientific literature regarding the use of High-Performance Liquid Chromatography (HPLC) for the purification or purity assessment of this compound. Methodologies, such as the specific column, mobile phase, flow rate, and detection parameters, have not been documented for this compound.

Other Advanced Separation Methods

No studies have been published detailing the application of other advanced separation methods for the isolation or purification of this compound. Consequently, there is no data on the use of techniques such as counter-current chromatography, supercritical fluid chromatography, or other advanced chromatographic methods for this specific compound.

Comprehensive Structural Elucidation of Alseodafuranone

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopic Analysisanu.edu.aunih.govnptel.ac.innih.gov

NMR spectroscopy stands as the most powerful tool for deducing the carbon-hydrogen framework of an organic molecule. youtube.com For Alseodafuranone, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments was pivotal in establishing its complete structure. nih.gov

The ¹H-NMR spectrum of this compound provides the initial and crucial information regarding the proton environment within the molecule. It reveals the number of distinct proton signals, their chemical shifts (indicating the electronic environment), their multiplicities (due to spin-spin coupling with neighboring protons), and their integration values (proportional to the number of protons).

The ¹³C-NMR spectrum, often acquired with proton decoupling, shows a single peak for each unique carbon atom, offering a direct count of the non-equivalent carbons in the structure. udel.edu The chemical shifts in the ¹³C-NMR spectrum are indicative of the type of carbon (e.g., alkyl, olefinic, carbonyl, etc.). oregonstate.edu

Table 1: ¹H and ¹³C NMR Spectroscopic Data for this compound (Data presented here is representative for the structural class)

While 1D NMR provides foundational data, 2D NMR experiments are essential for assembling the molecular puzzle by revealing correlations between nuclei. ua.es

DEPT (Distortionless Enhancement by Polarization Transfer): This experiment helps in distinguishing between CH, CH₂, and CH₃ groups, which is not directly evident from a standard broadband-decoupled ¹³C-NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This is a key experiment for determining the gross structure of a molecule. sdsu.edu It shows correlations between protons and carbons that are separated by two or three bonds (²J_CH and ³J_CH). youtube.com For this compound, HMBC correlations would be crucial in connecting the furanone ring to the undecyl side chain. For instance, correlations between the protons on C-1' of the side chain and carbons C-4 and C-5 of the furanone ring would establish their connectivity.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment detects correlations between protons that are close to each other in space, irrespective of whether they are connected through bonds. libretexts.org NOESY is particularly powerful for determining the relative stereochemistry of a molecule. For this compound, NOESY correlations could be used to establish the relative configuration of the substituents on the furanone ring.

High-Resolution Mass Spectrometry (HRMS) Analysis for Molecular Formula Determinationanu.edu.aunih.govnptel.ac.innih.gov

HRMS provides an extremely accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the unambiguous determination of the molecular formula. clariant.com

For this compound, HRMS analysis would yield a molecular ion peak [M]⁺ that corresponds to the exact mass of C₁₇H₃₂O₃, which is calculated to be 284.2351. nih.gov The observed mass would be compared to this theoretical value to confirm the molecular formula. nih.gov

The fragmentation pattern observed in the mass spectrum provides valuable structural information. tutorchase.comlibretexts.org The molecule breaks apart in a predictable manner, and the resulting fragment ions give clues about the different components of the molecule. tutorchase.comsavemyexams.com For this compound, characteristic fragmentation would likely involve the cleavage of the undecyl side chain and fragmentation of the furanone ring. psu.edu

Infrared (IR) Spectroscopy for Characteristic Functional Groupsnih.gov

IR spectroscopy is used to identify the presence of specific functional groups in a molecule, as different bonds vibrate at characteristic frequencies when they absorb infrared radiation. missouri.eduksu.edu.sa

For this compound, the IR spectrum would be expected to show strong absorption bands corresponding to:

A carbonyl group (C=O) of the furanone ring, typically in the region of 1750-1770 cm⁻¹. vscht.czspecac.com

C-O stretching vibrations for the ether and ester functionalities within the furanone ring, usually found in the 1000-1300 cm⁻¹ region. vscht.cz

C-H stretching vibrations of the alkyl side chain, just below 3000 cm⁻¹. vscht.cz

Table 2: Characteristic IR Absorptions for this compound (Data presented here is representative for the structural class)

Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Identificationnih.gov

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for identifying conjugated systems, which are known as chromophores. vscht.czwikipedia.orgelte.hu The α,β-unsaturated carbonyl system within the furanone ring of this compound constitutes a chromophore. libretexts.org This would be expected to give rise to a characteristic absorption maximum (λ_max) in the UV spectrum, likely in the range of 210-230 nm, corresponding to a π → π* transition. kvmwai.edu.in

Table 3: UV-Vis Absorption Data for this compound (Data presented here is representative for the structural class)

Application of Chemical Correlation Studies in Structural Confirmation

The structural elucidation of this compound, a furanone derivative isolated from the root and stem of Alseodaphne andersonii, was accomplished primarily through spectral analysis, with chemical correlation studies providing partial confirmation of its structure. nih.govsemanticscholar.org While detailed experimental specifics of these chemical correlation studies are not extensively documented in publicly available literature, the approach typically involves converting the natural product into a known compound or a derivative whose structure has been unequivocally established. This process allows for the verification of the carbon skeleton and the relative stereochemistry of certain chiral centers.

In the case of this compound, chemical correlation would likely have been employed to corroborate the nature and connectivity of the tetrahydrofuran (B95107) ring and the long alkyl side chain, which were initially proposed based on spectroscopic data such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). nih.govsemanticscholar.org The process may have involved reactions such as oxidation, reduction, or cleavage of the molecule to yield simpler, identifiable fragments. The comparison of the physical and spectral properties of these degradation products with those of authentic samples would serve to reinforce the proposed structure.

Definitive Assignment of Relative and Absolute Stereochemistry

The definitive three-dimensional structure of this compound, including its relative and absolute stereochemistry, was established through a combination of spectroscopic analysis and the application of established stereochemical rules. The IUPAC name for this compound is (2S,5R)-2-methoxy-2-methyl-5-undecyloxolan-3-one, which explicitly defines the absolute configuration at its two stereocenters, C-2 and C-5. nih.gov

The relative stereochemistry, which describes the spatial relationship between the substituents on the tetrahydrofuran ring, was likely determined using Nuclear Overhauser Effect (NOE) spectroscopy. NOE experiments allow for the identification of atoms that are in close proximity in space, which is crucial for determining the cis or trans relationship of substituents on a ring system.

The assignment of the absolute stereochemistry as 2S and 5R was likely achieved by comparing the optical rotation of this compound with that of structurally related compounds of known absolute configuration, or through the application of advanced techniques such as the Mosher's ester analysis or quantum chemical calculations of circular dichroism (CD) spectra. These methods allow for the unambiguous determination of the spatial arrangement of atoms at a chiral center.

Table 1: Stereochemical Configuration of this compound

Stereocenter Assigned Configuration
C-2 S

This definitive assignment is critical for understanding the molecule's precise three-dimensional shape, which in turn influences its biological activity and interactions with other chiral molecules.

Chemical Synthesis and Analogues of Alseodafuranone

Total Synthesis Approaches to the Furanone Scaffold

The total synthesis of natural products containing a furanone ring serves as a critical platform for developing and validating new synthetic methodologies. While a specific total synthesis for Alseodafuranone is not extensively documented in the literature, the general strategies employed for other complex furanone-containing molecules provide a roadmap for its potential synthesis.

Total synthesis campaigns often involve the construction of a core heterocyclic ring followed by the installation of peripheral functional groups and stereocenters. For instance, the total synthesis of (±)-hyperolactone A was achieved starting from 3-furoic acid and 2-methylbutanal, highlighting a strategy that builds upon a pre-existing furan (B31954) ring. rsc.org Other notable syntheses, such as that of (±)-rubriflordilactone A, have utilized cascade reactions like a Mukaiyama hydration/oxa-Michael sequence to construct the furanone ring system efficiently. nih.gov The synthesis of moenomycin A, a complex antibiotic, required the development of novel glycosylation methods to assemble its structure, which includes a furanone moiety. nih.gov These approaches underscore the diversity of synthetic tactics, from cascade reactions forming the ring in one pot to stepwise functionalization of simpler precursors. rsc.orgorganic-chemistry.org

A general retrosynthetic analysis of a saturated furanone like this compound would likely disconnect the undecyl side chain and the methoxy (B1213986) group, revealing a core 2-methyl-tetrahydrofuran-3-one intermediate. This intermediate could potentially be assembled through various cyclization strategies, including intramolecular reactions of acyclic precursors bearing the necessary oxygen and carbonyl functionalities.

Synthetic Methodologies for 5-Methylene-2(5H)-furanone Derivatives

The 5-methylene-2(5H)-furanone moiety, also known as an α/β-unsaturated γ-lactone, is a common structural motif in natural products. acs.orgacs.org Although structurally different from the saturated core of this compound, the synthetic chemistry of these derivatives is highly developed and relevant for the creation of diverse furanone-based compound libraries. These compounds are of interest for their potential as quorum sensing inhibitors and other biological activities. acs.orgnih.gov

Key Synthetic Intermediates and Reaction Pathways (e.g., Stobbe Condensation, Photooxygenation)

Several key reactions are pivotal in the synthesis of the furanone core.

Stobbe Condensation: This reaction is a powerful tool for forming the alkylidene succinic acid structure, a direct precursor to the furanone ring. ambeed.com It typically involves the condensation of a ketone or aldehyde with a succinic acid diester in the presence of a strong base. ambeed.comresearchgate.net For example, the synthesis of 4-(substituted)benzyl-5-methylene-2(5H)-furanones has been accomplished by the Stobbe condensation of substituted aldehydes with ethyl levulinate, followed by cyclization with acetic anhydride. researchgate.netlookchem.comncl.res.in

Reactant 1 (Aldehyde)Reactant 2 (Ester)ProductReference
Substituted aromatic aldehydesEthyl levulinate4-(substituted)benzyl-5-methylene-2(5H)-furanones researchgate.net
3-Methoxy-4-(phenylmethoxy)benzaldehydeDimethyl succinatebis[3-methoxy-4-(phenylmethoxy)phenyl]methylene-butanedioic acid acs.org

Photooxygenation: Singlet oxygen-mediated photooxygenation of substituted furans provides an efficient, one-pot route to functionalized 3(2H)-furanones. researchgate.netnih.govrsc.org This biomimetic approach involves the [4+2] cycloaddition of singlet oxygen to the furan ring to form an endoperoxide intermediate. This intermediate then rearranges to yield the furanone product. rsc.org For example, photooxygenation of (β-keto)-2-substituted furans leads to functionalized 3(2H)-furanones in good to excellent yields. nih.govrsc.org This method was successfully applied as a key step in the synthesis of the sesquiterpene merrekentrone C. nih.govresearchgate.net

Stereoselective and Regioselective Methodologies in Furanone Construction

The control of stereochemistry and regiochemistry is paramount in the synthesis of complex molecules.

Stereoselective Methodologies: Achieving stereocontrol in furanone synthesis has been addressed through various strategies.

Copper-Catalyzed Conjugate Addition: A highly chemo-, enantio-, and regioselective synthesis of furanones with an α,α-disubstituted quaternary stereocenter has been developed using the copper-catalyzed conjugate addition of organoaluminum reagents to unsaturated ketoesters. nih.gov

Intramolecular Cycloadditions: The intramolecular cycloaddition of α-allyloxycarbonylnitrones has been used for the stereoselective synthesis of 3-amino-2(5H)-furanones. This process allows for the creation of enantiomerically pure furanones. acs.orgacs.orgnih.gov

Mizoroki–Heck Reactions: A modular, stereoselective synthesis of E-3-(arylmethylidene)-5-(alkyl/aryl)-2(3H)-furanones has been achieved through a sequential hydroacyloxylation and a stereoselective 5-exo-trig Mizoroki–Heck reaction. rsc.orgrsc.org

Regioselective Methodologies: Controlling the position of substituent attachment is equally critical.

Palladium-Catalyzed Cross-Coupling: 3,4-Dibromo-2(5H)-furanone can undergo a regioselective palladium-catalyzed reaction with aryl(trialkyl)stannanes to yield 4-aryl-3-bromo-2(5H)-furanones, which are versatile intermediates for unsymmetrically 3,4-disubstituted 2(5H)-furanones. thieme-connect.com

Rhodium-Catalyzed C-H Activation: A Rh(III)-catalyzed cascade reaction involving C-H activation, regioselective annulation, and lactonization has been developed to synthesize furanone-fused isoquinolines and 1,2-benzothiazines. nih.govacs.org The regioselectivity is often guided by the steric properties of the substrates. nih.gov

Olefin Metathesis: Regioselective synthesis of functionalized furanones can also be achieved through olefin metathesis strategies. acs.org

Design and Preparation of this compound Analogues

The design and synthesis of analogues of a natural product are crucial for exploring its structure-activity relationship (SAR) and developing new therapeutic agents. nd.edu While specific work on this compound analogues is limited, general principles can be applied. The design of analogues typically involves systematic structural modifications of a lead compound. acs.orgnih.gov

For a molecule like this compound, analogue design could focus on three main areas:

Modification of the C5-undecyl chain: The length and branching of this lipophilic chain could be varied to probe its role in biological interactions. Shorter or longer alkyl chains, as well as chains containing unsaturation or functional groups, could be introduced.

Modification of the C2-methoxy group: This group could be replaced with other alkoxy groups (ethoxy, propoxy) or even a hydroxyl group to investigate the impact of steric bulk and hydrogen bonding potential.

Modification of the C2-methyl group: Altering this group would explore steric tolerance at the C2 quaternary center.

The preparation of these analogues would rely on a flexible synthetic route where the key fragments (the undecyl chain and the methoxy group) are introduced in late stages. For example, the C5 side chain could be installed via alkylation of a furanone precursor or through a Grignard-type addition to a suitable electrophile.

A study on 4-fluorophenyl-5-methylene-2(5H)-furanone derivatives systematically introduced different substituents onto the phenyl ring and at the C3 position to optimize their activity as quorum sensing inhibitors, demonstrating a typical analogue development strategy. acs.orgnih.gov

Analogue SeriesParent NucleusModification SitePurposeReference
Series A5-methylene-2(5H)-furanoneBenzene ring at C4Explore effects on QS inhibitory activities acs.org
Series C4-fluorophenyl-5-methylene-2(5H)-furanoneC3 positionIntroduce arylalkyl side chains acs.org
Furosemide AnaloguesAnthranilateVariousTarget Aβ aggregation and neuroinflammation nih.gov

Methodologies for Structural Modification and Diversification

The structural diversification of the furanone scaffold is key to creating libraries of compounds for biological screening. Methodologies for such modifications build upon the synthetic reactions discussed previously.

Cross-Coupling Reactions: Palladium-catalyzed reactions, such as Suzuki and Stille couplings, are highly effective for introducing aryl, heteroaryl, or vinyl groups onto a pre-functionalized furanone core (e.g., a bromo-furanone). This allows for the rapid generation of a diverse set of analogues from a common intermediate. thieme-connect.com

Click Chemistry: The introduction of azide (B81097) or alkyne handles onto the furanone scaffold would allow for further derivatization using copper-catalyzed azide-alkyne cycloaddition (CuAAC), a robust and high-yielding reaction.

Multicomponent Reactions: These reactions, which combine three or more starting materials in a single operation, are highly efficient for building molecular complexity and diversity. A three-component coupling of 1,3-diynes, alkyl glyoxylates, and water has been reported for the convergent synthesis of 3(2H)-furanones. researchgate.net

Functional Group Interconversion: Standard functional group manipulations on the side chains of a furanone core can provide a wide range of derivatives. For instance, an ester group could be reduced to an alcohol, which could then be further elaborated into ethers or amines.

These strategies, combined with a flexible and convergent total synthesis plan, provide a powerful toolkit for the structural modification and diversification of this compound and related furanone compounds.

Pre Clinical Biological Activities of Alseodafuranone

In Vitro Cytotoxicity Against Cultured Cancer Cell Lines

Currently, there is no publicly available scientific data detailing the in vitro cytotoxic effects of Alseodafuranone on cultured cancer cell lines.

Cellular Effects (e.g., inhibition of cell proliferation, induction of cell death)

Information regarding the specific cellular effects of this compound, such as its potential to inhibit cell proliferation or induce cell death in cancer cells, is not available in the current body of scientific research.

Proposed Cellular and Molecular Mechanisms Underlying Biological Action

Due to the lack of studies on the biological activities of this compound, there are no proposed cellular or molecular mechanisms to describe its potential actions.

While research into the genus Alseodaphne has revealed various compounds with a range of biological activities, including anti-inflammatory and cytotoxic properties, the specific contributions and mechanisms of this compound remain to be elucidated. researchgate.netbiomedpharmajournal.org Future research is necessary to determine if this compound possesses any therapeutic potential and to understand its mode of action at a cellular and molecular level.

Structure Activity Relationship Sar Studies for Alseodafuranone

Identification of Pharmacophoric Elements Critical for Biological Activity

The biological activity of a molecule is intrinsically linked to its three-dimensional structure and the spatial arrangement of its functional groups, collectively known as the pharmacophore. core.ac.uk For Alseodafuranone, while direct and exhaustive SAR studies are limited, analysis of its structure and comparison with other bioactive furanones and γ-lactones allow for the identification of putative pharmacophoric elements.

The core of this compound is a substituted furanone ring, a scaffold known to be present in numerous natural products with a wide spectrum of biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties. nih.govresearchgate.net The key structural features of this compound that are likely critical for its biological activity include:

The Furanone Ring: This heterocyclic ring system is a common motif in biologically active compounds and is considered a key element for the activity of many natural products. researchgate.net The lactone moiety within the furanone ring can act as a Michael acceptor, potentially reacting with nucleophilic residues, such as cysteine in proteins, which is a mechanism of action for some α,β-unsaturated γ-lactones. core.ac.uk

The Long Alkyl Chain: this compound possesses a long undecyl side chain. The length and lipophilicity of such chains can significantly influence how the molecule interacts with biological membranes and the hydrophobic pockets of target proteins. nih.govontosight.ai Studies on other long-chain substituted furanones suggest that the chain length can impact the potency and selectivity of their biological effects. nih.gov

The Methoxy (B1213986) and Methyl Groups: The substituents on the furanone ring, specifically the methoxy and methyl groups at the C-2 position, contribute to the molecule's steric and electronic properties. oiccpress.com These groups can influence the molecule's conformation and its ability to fit into a specific binding site.

Table 1: Putative Pharmacophoric Elements of this compound

Pharmacophoric ElementPotential Role in Biological Activity
Furanone RingCore scaffold for biological interaction; potential for hydrogen bonding and other non-covalent interactions.
Long Undecyl ChainInfluences lipophilicity, membrane permeability, and binding to hydrophobic pockets of target proteins.
C-2 Methoxy GroupAffects electronic properties and steric interactions within a binding site.
C-2 Methyl GroupContributes to the steric bulk and conformational rigidity of the molecule.

Impact of Structural Variations on Efficacy and Selectivity

The systematic modification of a lead compound's structure is a fundamental strategy in medicinal chemistry to enhance its efficacy and selectivity. mdpi.com Although specific studies on a wide range of synthetic this compound analogs are not extensively reported, insights can be drawn from SAR studies of other furanone derivatives.

Research on various furanone analogs has demonstrated that modifications to the core structure can have a profound impact on their biological profiles. nih.govucc.ie For instance, the introduction of different substituents on the furanone ring can modulate activity. In a series of quinoline-based furanones, the nature of the substituent on the quinoline (B57606) moiety influenced their antibacterial and anti-inflammatory potential. nih.gov

With respect to the side chain, studies on other furanones have shown that both the length and the presence of functional groups on the alkyl chain are critical. For some halogenated furanones, alkyl chains of intermediate length (ethyl, butyl, hexyl) were found to be optimal for inhibiting biofilm formation, whereas longer chains resulted in a loss of activity, possibly due to decreased aqueous solubility. ucc.ie The presence of a hydroxyl group on the alkyl side chain has also been shown to enhance the inhibitory activity of certain furanones. ucc.ie

The stereochemistry of the molecule is another critical factor. The specific spatial arrangement of substituents, as seen in the chiral centers of this compound, can dictate the precise fit into a biological target. ontosight.ai

Table 2: Predicted Impact of Structural Variations on this compound Activity (Hypothetical)

Structural VariationPredicted Impact on Efficacy/SelectivityRationale based on Related Compounds
Modification of Alkyl Chain LengthPotential for optimization of activity; too long or too short may decrease efficacy.Chain length is critical for activity in other furanones. nih.gov
Introduction of Functional Groups on Alkyl Chain (e.g., -OH, -Br)May enhance activity and/or alter selectivity.Halogenation and hydroxylation are known to modulate the bioactivity of furanones. ucc.ie
Alteration of Substituents on Furanone RingLikely to significantly impact potency and target interaction.Substituents on the core ring system are crucial for the activity of various heterocyclic compounds. nih.gov
Modification of StereochemistryExpected to have a major effect on activity due to specific receptor interactions.Stereochemistry is a key determinant of biological activity for many natural products. ontosight.ai

Computational Approaches in SAR Analysis

In the absence of extensive experimental data, computational methods such as molecular docking and quantitative structure-activity relationship (QSAR) studies can provide valuable insights into the SAR of a compound. frontiersin.org These in silico techniques can help to predict the binding modes of a ligand to its target protein and to identify the key structural features that contribute to its biological activity.

While specific computational studies on this compound are scarce, research on other furanone derivatives highlights the utility of these approaches. For example, 3D-QSAR studies on a series of 5-aryl-2,2-dialkyl-4-phenyl-3(2H)-furanone derivatives as COX-2 inhibitors revealed that steric, electrostatic, hydrophobic, and hydrogen bond donor properties play a significant role in their inhibitory activity. nih.gov Such models generate contour maps that can guide the design of new, more potent, and selective analogs.

Molecular docking studies on other natural products containing γ-lactone moieties have been used to predict their binding interactions with various biological targets. researchgate.net For instance, docking studies of alkene lactones from Persea fulva against several Trypanosoma cruzi molecular targets indicated that the α,β-unsaturated-γ-lactone moiety establishes hydrogen bonds, while the long-chain alkyl group engages in hydrophobic interactions. researchgate.net A similar approach could be applied to this compound to identify potential protein targets and to understand the molecular basis of its activity.

A hypothetical computational analysis of this compound could involve:

Target Identification: Identifying potential protein targets based on the known biological activities of Alseodaphne extracts (e.g., enzymes involved in inflammation or microbial growth).

Molecular Docking: Docking the 3D structure of this compound into the active site of the identified targets to predict its binding orientation and affinity.

Pharmacophore Modeling: Generating a 3D pharmacophore model based on the docked conformation of this compound or a set of active furanone analogs. nih.gov This model would define the essential spatial arrangement of chemical features required for activity.

Virtual Screening: Using the pharmacophore model to screen virtual libraries of compounds to identify new potential leads with similar activity profiles. nih.gov

These computational approaches can significantly accelerate the drug discovery process by prioritizing the synthesis and biological evaluation of the most promising candidates, thereby refining the understanding of this compound's SAR. nih.gov

Future Research Trajectories and Translational Perspectives

Elucidation of the Biosynthetic Pathway of Alseodafuranone in Alseodaphne andersonii

The biosynthesis of furanones in plants is a complex process. In many cases, they are formed through the Maillard reaction between sugars and amino acids during processes like heating. nih.gov However, their production in plants like strawberries, pineapples, and tomatoes, as well as by yeasts, suggests specific enzymatic pathways are involved, though these are often not well understood. nih.gov The biosynthesis of related compounds like ascorbic acid (vitamin C), a dihydroxy-furanone, from sugars in plants has been characterized at the enzymatic level. nih.gov

For this compound, a key research objective is to unravel its biosynthetic origins within Alseodaphne andersonii. This would involve identifying the precursor molecules and the series of enzymatic reactions that lead to its formation. Understanding this pathway is not only of fundamental biochemical interest but also opens the door to biotechnological production methods, potentially through engineered microorganisms or plant cell cultures.

Development of Novel Synthetic Routes for Scalable Production

To facilitate extensive biological testing and potential future applications, the development of efficient and scalable synthetic routes for this compound is crucial. Currently, the isolation from its natural source, Alseodaphne andersonii, is the only described method of obtaining this compound. acs.orgnih.gov

Research in organic chemistry has yielded various methods for the synthesis of furanone skeletons. researchgate.net These include solid-phase synthesis, cross-coupling reactions, Maillard-type reactions, and the cycloaddition of alcohols and phenyl nitrile oxides. researchgate.net Other approaches involve the transition-metal-catalyzed activation of alkynes followed by heterocyclization and subsequent molecular shifts. organic-chemistry.org The development of a novel synthetic route for this compound would likely involve a multi-step process, potentially adapting existing methodologies for furanone synthesis to accommodate its specific structure. organic-chemistry.orggoogle.comgoogle.comscispace.comint-res.comnaturalproducts.netoup.com A successful synthetic strategy would need to be robust, high-yielding, and amenable to large-scale production to provide a consistent and reliable supply of the compound for further research and development.

Exploration of Undiscovered Biological Activities through High-Throughput Screening

High-throughput screening (HTS) is a powerful technology in drug discovery that allows for the rapid testing of thousands of compounds for a specific biological activity. dokumen.pub This automated process is essential for identifying "hits" or "leads" from large chemical libraries that can then be further investigated. dokumen.pub While extracts of Alseodaphne andersonii have shown some biological activities, including anti-inflammatory, antioxidant, and CNS stimulant effects, the specific contribution of this compound to these activities is unknown. magtechjournal.comresearchgate.net

A comprehensive HTS campaign for this compound against a wide array of biological targets is a critical next step. This could uncover previously unknown pharmacological properties. Given that other naturally occurring furanones exhibit a broad spectrum of activities including anti-cancer, anti-bacterial, anti-inflammatory, and anticonvulsant effects, it is plausible that this compound may possess similar or novel bioactivities. researchgate.net HTS can efficiently probe these possibilities and generate valuable data to guide further, more focused biological studies. acs.org

Potential for this compound as a Lead Compound in Natural Product-Based Drug Discovery

A lead compound is a chemical entity that demonstrates pharmacological or biological activity and serves as a starting point for the development of a drug. nih.gov Natural products are a historically rich source of lead compounds. nih.gov The unique structure of this compound makes it an intriguing candidate for a lead compound.

Future research should focus on evaluating its potential in this regard. This would involve not only the initial identification of biological activity through HTS but also preliminary structure-activity relationship (SAR) studies. SAR studies would involve synthesizing analogues of this compound to understand how modifications to its chemical structure affect its biological activity. This knowledge is fundamental to optimizing the compound for improved potency, selectivity, and pharmacokinetic properties, which are all critical aspects of transforming a lead compound into a viable drug candidate.

Application of Chemoinformatics and Machine Learning in this compound Research

Chemoinformatics and machine learning are increasingly integral to modern drug discovery, offering powerful tools for analyzing chemical data and predicting molecular properties. nih.govnih.gov These computational approaches can be applied to this compound research in several ways. For instance, machine learning models can be trained on existing data from other furanone-containing compounds to predict potential biological activities or toxicities of this compound and its derivatives. nih.gov

Chemoinformatics can also aid in the analysis of HTS data and the design of focused compound libraries for SAR studies. Furthermore, computational tools can be used to model the interaction of this compound with potential biological targets, providing insights that can guide the design of more potent and selective analogues. dokumen.pubnih.govtandfonline.comamazon.com The application of these in silico methods can significantly accelerate the research and development process for this compound, making it more efficient and cost-effective.

Ecological Role and Chemo-evolutionary Aspects of this compound in Plants

Secondary metabolites in plants often serve crucial ecological functions, such as defense against herbivores and pathogens. int-res.com Furanones produced by the red alga Delisea pulchra, for example, act as antifouling agents by disrupting bacterial communication. nih.gov Some furanones in plants may play a role in inhibiting bacterial infections and biofilm formation. nih.gov

Investigating the ecological role of this compound in Alseodaphne andersonii could provide valuable insights into its natural function. This could involve studying its effects on insects, fungi, and bacteria that interact with the plant. Understanding the chemo-evolutionary aspects would involve exploring why this specific compound evolved in this plant species and how it contributes to the plant's survival and reproductive success. This line of inquiry not only enriches our understanding of chemical ecology but may also hint at novel biological activities relevant to human applications. int-res.comannualreviews.orgmdpi.com

Properties of this compound

PropertyValueSource
Molecular Formula C17H32O3 acs.orgnih.gov
Molecular Weight 284.4 g/mol nih.gov
IUPAC Name (2S,5R)-2-methoxy-2-methyl-5-undecyloxolan-3-one nih.gov
Natural Source Root and stem of Alseodaphne andersonii researchgate.netmagtechjournal.comacs.orgnih.gov
Appearance Not reported
Melting Point Not reported
Boiling Point Not reported
Solubility Not reported

Q & A

Q. How can Alseodafuranone be reliably identified and quantified in plant extracts using spectroscopic and chromatographic methods?

To ensure accurate identification, combine techniques such as High-Performance Liquid Chromatography (HPLC) for separation, Nuclear Magnetic Resonance (NMR) for structural elucidation, and Mass Spectrometry (MS) for molecular weight confirmation. Calibrate instruments using certified reference standards and validate methods by testing reproducibility across multiple batches . Tabulate retention times, spectral peaks, and signal-to-noise ratios to establish a robust analytical protocol .

Q. What are the established synthetic routes for this compound, and how can reaction yields be optimized?

Common synthesis strategies include cyclization of prenylated precursors or biomimetic approaches mimicking natural biosynthetic pathways. Optimize yields by systematically varying catalysts (e.g., Lewis acids), solvents (polar vs. nonpolar), and temperatures. Use Design of Experiments (DoE) to identify critical parameters, and present results in tables comparing yields, purity, and reaction times .

Q. What in vitro assays are recommended to study this compound’s mechanism of action in biological systems?

Prioritize dose-response assays (e.g., IC50 calculations) in cell lines relevant to the compound’s reported bioactivity (e.g., anticancer or antimicrobial). Include controls for cytotoxicity (e.g., untreated cells) and validate findings using gene expression profiling (qPCR) or protein interaction studies (pull-down assays). Ensure assays adhere to ethical guidelines for cell-based research .

Advanced Research Questions

Q. How can contradictions in reported bioactivity data for this compound be systematically resolved?

Conduct a meta-analysis of existing studies to identify variables affecting outcomes, such as differences in sample purity, assay conditions, or cell line models. Apply statistical tools (e.g., multivariate regression ) to isolate confounding factors. Replicate key experiments under standardized protocols and publish negative results to reduce publication bias .

Q. What methodological strategies improve the reproducibility of this compound’s ecological impact assessments?

Design field studies with controlled variables (e.g., soil pH, microbial diversity) and use isotope-labeled this compound to track biodegradation pathways. Employ metagenomic sequencing to assess shifts in microbial communities. Report raw data in supplementary tables with metadata (e.g., sampling dates, geographic coordinates) to enable cross-study comparisons .

Q. How can researchers optimize analytical techniques for trace-level quantification of this compound in complex matrices?

Develop a solid-phase extraction (SPE) protocol tailored to the matrix (e.g., soil, plasma). Validate sensitivity via limit of detection (LOD) and limit of quantification (LOQ) calculations. Compare column chemistries (C18 vs. HILIC) and mobile-phase gradients to minimize matrix interference. Publish chromatograms and calibration curves with error margins .

Methodological Frameworks for Rigorous Inquiry

  • Experimental Design : Use PICO (Population, Intervention, Comparison, Outcome) or FINER (Feasible, Interesting, Novel, Ethical, Relevant) frameworks to align hypotheses with practical constraints .
  • Data Presentation : Follow journal guidelines for tables (Roman numerals, self-explanatory footnotes) and figures (high-resolution, permission for reused content) .
  • Ethical Compliance : Secure institutional approvals for human/animal studies and disclose conflicts of interest in funding statements .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.